Ethyl 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a furan ring substituted with a methyl group and a pyrazole ring substituted with an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylate typically involves the reaction of 5-methylfurfural with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves esterification with ethyl chloroformate to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted pyrazoles depending on the reagent used.
Scientific Research Applications
Ethyl 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of Ethyl 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies using techniques such as molecular docking and kinetic simulations provide insights into these interactions .
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-5-methylfuran: Shares the furan ring structure but lacks the pyrazole ring.
5-Hydroxymethylfurfural: Another furan derivative with different functional groups.
2-Methylfuran: A simpler furan compound with a methyl group.
Uniqueness
Ethyl 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylate is unique due to the combination of the furan and pyrazole rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-15-11(14)9-6-8(12-13-9)10-5-4-7(2)16-10/h4-6H,3H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKITICHACVSCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=C(O2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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